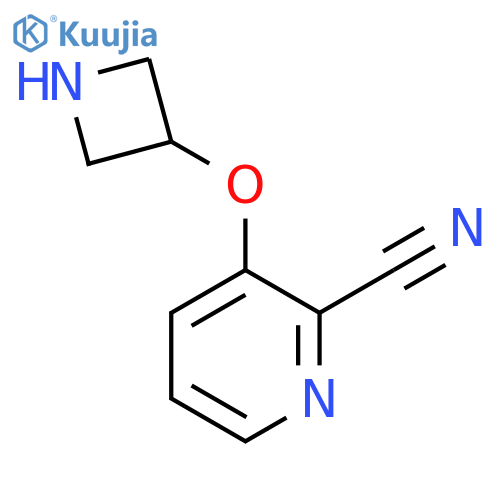

Cas no 1526564-77-1 (3-(Azetidin-3-yloxy)picolinonitrile)

1526564-77-1 structure

商品名:3-(Azetidin-3-yloxy)picolinonitrile

CAS番号:1526564-77-1

MF:C9H9N3O

メガワット:175.187261343002

CID:4774956

3-(Azetidin-3-yloxy)picolinonitrile 化学的及び物理的性質

名前と識別子

-

- 3-(azetidin-3-yloxy)picolinonitrile

- 3-(azetidin-3-yloxy)pyridine-2-carbonitrile

- 3-(Azetidin-3-yloxy)picolinonitrile

-

- インチ: 1S/C9H9N3O/c10-4-8-9(2-1-3-12-8)13-7-5-11-6-7/h1-3,7,11H,5-6H2

- InChIKey: CISAFLWSJLZWCF-UHFFFAOYSA-N

- ほほえんだ: O(C1C(C#N)=NC=CC=1)C1CNC1

計算された属性

- せいみつぶんしりょう: 175.074561919 g/mol

- どういたいしつりょう: 175.074561919 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 175.19

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 57.9

3-(Azetidin-3-yloxy)picolinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2147-2402-0.5g |

3-(azetidin-3-yloxy)picolinonitrile |

1526564-77-1 | 95%+ | 0.5g |

$892.0 | 2023-09-06 | |

| Life Chemicals | F2147-2402-0.25g |

3-(azetidin-3-yloxy)picolinonitrile |

1526564-77-1 | 95%+ | 0.25g |

$847.0 | 2023-09-06 | |

| Life Chemicals | F2147-2402-1g |

3-(azetidin-3-yloxy)picolinonitrile |

1526564-77-1 | 95%+ | 1g |

$939.0 | 2023-09-06 | |

| TRC | A218171-100mg |

3-(Azetidin-3-yloxy)picolinonitrile |

1526564-77-1 | 100mg |

$ 210.00 | 2022-06-08 | ||

| TRC | A218171-500mg |

3-(Azetidin-3-yloxy)picolinonitrile |

1526564-77-1 | 500mg |

$ 815.00 | 2022-06-08 | ||

| Life Chemicals | F2147-2402-5g |

3-(azetidin-3-yloxy)picolinonitrile |

1526564-77-1 | 95%+ | 5g |

$2817.0 | 2023-09-06 | |

| Life Chemicals | F2147-2402-2.5g |

3-(azetidin-3-yloxy)picolinonitrile |

1526564-77-1 | 95%+ | 2.5g |

$1878.0 | 2023-09-06 | |

| Life Chemicals | F2147-2402-10g |

3-(azetidin-3-yloxy)picolinonitrile |

1526564-77-1 | 95%+ | 10g |

$3944.0 | 2023-09-06 | |

| TRC | A218171-1g |

3-(Azetidin-3-yloxy)picolinonitrile |

1526564-77-1 | 1g |

$ 1250.00 | 2022-06-08 |

3-(Azetidin-3-yloxy)picolinonitrile 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

1526564-77-1 (3-(Azetidin-3-yloxy)picolinonitrile) 関連製品

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量